molecular formula C11H16N2O2 B14866364 N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide

N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B14866364
M. Wt: 208.26 g/mol
InChI Key: ILMQQJMNMIXLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is a compound that features a cyclopropyl group attached to a propanamide backbone, with a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves the formation of the isoxazole ring followed by the attachment of the cyclopropyl and propanamide groups. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then functionalized with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or other parts of the molecule.

    Substitution: Various substituents can be introduced to the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets. The isoxazole moiety can mimic acetyl-lysine, allowing the compound to bind to bromodomains, which are involved in the regulation of gene expression. This interaction can modulate the activity of proteins involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-(3,5-dimethylisoxazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with bromodomains and other molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-7-10(8(2)15-13-7)5-6-11(14)12-9-3-4-9/h9H,3-6H2,1-2H3,(H,12,14)

InChI Key

ILMQQJMNMIXLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.